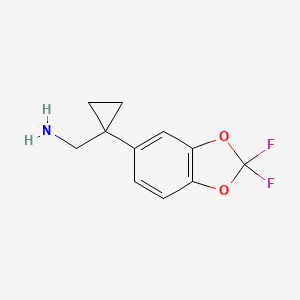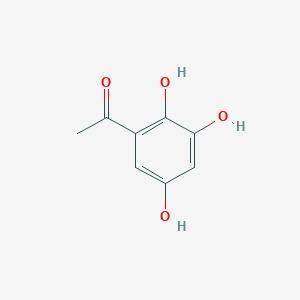![molecular formula C14H22N3O3+ B11744536 [Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methyl]-dimethylazanium](/img/structure/B11744536.png)
[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methyl]-dimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Dimethylamino)({3,5-dioxo-4-azatricyclo[5210?,?]dec-8-en-4-yl}oxy)methyl]dimethylazanium is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(dimethylamino)({3,5-dioxo-4-azatricyclo[5.2.1.0?,?]dec-8-en-4-yl}oxy)methyl]dimethylazanium typically involves the reaction of 4-isocyanatomethyl-4-azatricyclo[5.2.1.0?,?]dec-8-ene-3,5-dione with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The structure of the isolated compounds is confirmed by IR and 1H NMR spectra .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Dimethylamino)({3,5-dioxo-4-azatricyclo[5.2.1.0?,?]dec-8-en-4-yl}oxy)methyl]dimethylazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted analogs.
Scientific Research Applications
[(Dimethylamino)({3,5-dioxo-4-azatricyclo[5.2.1.0?,?]dec-8-en-4-yl}oxy)methyl]dimethylazanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(dimethylamino)({3,5-dioxo-4-azatricyclo[5.2.1.0?,?]dec-8-en-4-yl}oxy)methyl]dimethylazanium involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential in modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Isocyanatomethyl-4-azatricyclo[5.2.1.0?,?]dec-8-ene-3,5-dione: A precursor in the synthesis of [(dimethylamino)({3,5-dioxo-4-azatricyclo[5.2.1.0?,?]dec-8-en-4-yl}oxy)methyl]dimethylazanium.
Norbornene Derivatives: Compounds with similar tricyclic structures and reactivity.
Uniqueness
[(Dimethylamino)({3,5-dioxo-4-azatricyclo[5.2.1.0?,?]dec-8-en-4-yl}oxy)methyl]dimethylazanium stands out due to its specific functional groups and the potential for diverse chemical reactions. Its unique structure provides opportunities for various applications in scientific research and industry .
Properties
Molecular Formula |
C14H22N3O3+ |
|---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
[dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methyl]-dimethylazanium |
InChI |
InChI=1S/C14H21N3O3/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19/h5-6,8-11,14H,7H2,1-4H3/p+1 |
InChI Key |
SYGCXDMIFUMVNY-UHFFFAOYSA-O |
Canonical SMILES |
C[NH+](C)C(N(C)C)ON1C(=O)C2C3CC(C2C1=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(heptyl)amine](/img/structure/B11744457.png)


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744475.png)
![N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11744482.png)


![1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11744498.png)

![2-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11744515.png)
![1-(butan-2-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744517.png)
![3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11744521.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11744523.png)
